2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative of benzothiophene under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The anti-inflammatory effects are likely due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared to other sulfonamide-containing compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
Valdecoxib: Another COX-2 inhibitor with similar applications to celecoxib. The uniqueness of this compound lies in its benzothiophene core, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-10-6-8-11(9-7-10)23(20,21)17-15-14(16(18)19)12-4-2-3-5-13(12)22-15/h6-9,17H,2-5H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRCSVRYNYLVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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